Cas no 2137738-76-0 (4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol)

4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2137738-76-0
- EN300-739683
- 4-(2-amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
- 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
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- Inchi: 1S/C14H20F2N2O/c15-14(16,11-17)13(19)6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,19H,6-11,17H2
- InChI Key: HNNRDJUYLOSNJU-UHFFFAOYSA-N
- SMILES: FC(CN)(C1(CCN(CC2C=CC=CC=2)CC1)O)F
Computed Properties
- Exact Mass: 270.15436959g/mol
- Monoisotopic Mass: 270.15436959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.5Ų
4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739683-1.0g |
4-(2-amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol |
2137738-76-0 | 1g |
$0.0 | 2023-06-06 |
4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol Related Literature
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol
Comprehensive Overview of 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0)
The compound 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a piperidine core with a difluoroethyl side chain, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could be leveraged in the development of novel therapeutics targeting neurological and metabolic disorders.
One of the key features of 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is its fluorinated moiety, which enhances its metabolic stability and bioavailability. Fluorination is a widely adopted strategy in modern drug design, as it can improve binding affinity and reduce off-target effects. This compound’s benzylpiperidine structure also aligns with the pharmacophores of several FDA-approved drugs, suggesting its versatility in structure-activity relationship (SAR) studies. Recent trends in AI-driven drug discovery have highlighted such compounds as promising candidates for virtual screening and machine learning-based optimization.
In the context of current research trends, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is often discussed alongside topics like fragment-based drug design and covalent inhibitors. Its amino-difluoroethyl group provides a handle for further derivatization, enabling chemists to explore diverse chemical space. Questions frequently searched in academic and industrial settings include: "How does fluorination impact the pharmacokinetics of piperidine derivatives?" and "What are the synthetic routes for 4-substituted piperidines?" These inquiries reflect the growing demand for innovative synthetic methodologies and green chemistry approaches.
The synthetic accessibility of CAS No. 2137738-76-0 is another area of interest. Recent advancements in catalytic C-H functionalization and asymmetric synthesis have opened new pathways for its efficient production. Researchers are also investigating its potential as a precursor for more complex molecules, particularly in the realm of central nervous system (CNS) therapeutics. Given the rising prevalence of neurodegenerative diseases, compounds like this are being scrutinized for their ability to cross the blood-brain barrier (BBB) and modulate neuronal receptors.
From an industrial perspective, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol is valued for its scalability and compatibility with continuous flow chemistry. These attributes make it a viable candidate for large-scale manufacturing, aligning with the pharmaceutical industry’s shift toward process intensification. Additionally, its chirality presents opportunities for enantioselective synthesis, a hot topic in catalysis research.
In summary, 4-(2-Amino-1,1-difluoroethyl)-1-benzylpiperidin-4-ol (CAS No. 2137738-76-0) represents a compelling case study in modern drug development. Its multifaceted chemical properties, combined with the broader scientific community’s focus on fluorinated compounds and piperidine chemistry, position it as a molecule of enduring relevance. As research continues to uncover its full potential, this compound is likely to remain a focal point for innovation in medicinal chemistry and pharmaceutical sciences.
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